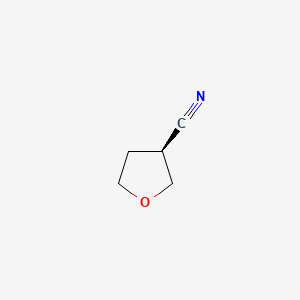
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain. The purpose of
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has been used to investigate the role of these receptors in the regulation of appetite, pain, and mood.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors in the brain. These receptors are located in various areas of the brain, including the basal ganglia, cerebellum, and hippocampus. Activation of these receptors leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other synthetic cannabinoids, which include euphoria, relaxation, and altered perception of time and space. However, the potency of this compound is much higher than other synthetic cannabinoids, which can lead to more severe side effects, such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has also been linked to an increased risk of addiction, cognitive impairment, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, the high potency of this compound also poses a risk to researchers, as accidental exposure can lead to severe side effects. Another limitation of using this compound in lab experiments is its lack of specificity for the CB1 and CB2 receptors, which can lead to off-target effects and difficulty in interpreting results.
Zukünftige Richtungen
Future research on 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid should focus on the development of more specific CB1 and CB2 receptor agonists, which can reduce the risk of off-target effects and improve the interpretation of results. Additionally, studies should investigate the long-term effects of synthetic cannabinoids on brain function and behavior, as well as their potential therapeutic applications for conditions such as pain, anxiety, and depression. Finally, efforts should be made to raise awareness of the risks associated with synthetic cannabinoids and to develop effective prevention and treatment strategies for individuals who use these substances.
Synthesemethoden
The synthesis of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid involves the reaction of 4-fluoro-3-methylbenzoic acid with 2-methoxy-N-methyl-1-(4-fluorobenzyl)-1H-indole-3-carboxamide. The reaction is carried out in a solvent, such as acetonitrile, with the use of a base, such as potassium carbonate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-6-10(16-9(2)7-15-3)4-5-11(8)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRYJAQHWGSBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)COC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)